![molecular formula C21H20ClN3O3 B4510746 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B4510746.png)
2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-1(2H)-phthalazinone
概要
説明
2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-1(2H)-phthalazinone is a complex organic compound with significant potential in various scientific fields. This compound features a phthalazinone core, which is a bicyclic structure containing nitrogen atoms, and a piperidine ring substituted with a 4-chlorophenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-1(2H)-phthalazinone typically involves multiple steps. One common method starts with the preparation of the piperidine ring, which is then functionalized with a 4-chlorophenyl group. This intermediate is further reacted with phthalazinone derivatives under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-1(2H)-phthalazinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学的研究の応用
2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-1(2H)-phthalazinone has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-1(2H)-phthalazinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease progression or interact with receptors to alter cellular signaling pathways.
類似化合物との比較
Similar Compounds
Similar compounds include other phthalazinone derivatives and piperidine-based molecules, such as:
- 2-{2-[4-(4-bromophenyl)-4-hydroxypiperidino]-2-oxoethyl}-1(2H)-phthalazinone
- 2-{2-[4-(4-fluorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-1(2H)-phthalazinone
Uniqueness
What sets 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-1(2H)-phthalazinone apart is its specific substitution pattern and the presence of the 4-chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its significance in scientific research.
特性
IUPAC Name |
2-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c22-17-7-5-16(6-8-17)21(28)9-11-24(12-10-21)19(26)14-25-20(27)18-4-2-1-3-15(18)13-23-25/h1-8,13,28H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXRXLBWKCZABL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CN3C(=O)C4=CC=CC=C4C=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


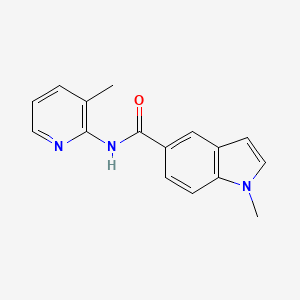
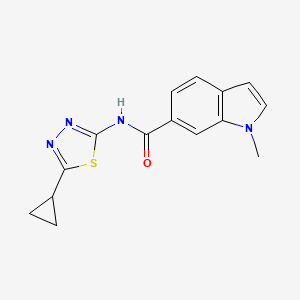
![5-(4-methoxyphenyl)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1,2-oxazole-3-carboxamide](/img/structure/B4510687.png)
![4-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine](/img/structure/B4510695.png)
![2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B4510703.png)
![1-Phenyl-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B4510710.png)

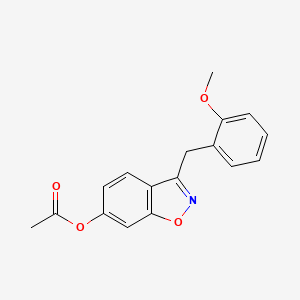
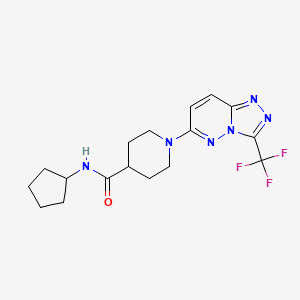
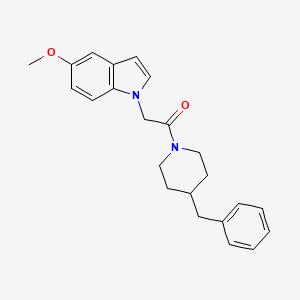
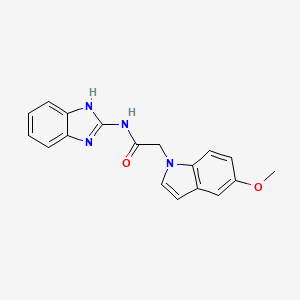
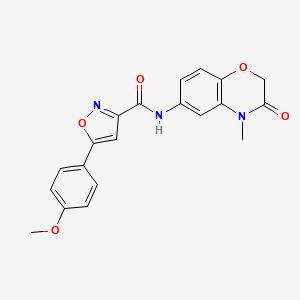
![N-[2-(morpholin-4-yl)ethyl]-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B4510769.png)
![N-{1-[4-(4-morpholinyl)phenyl]ethyl}-2-naphthalenesulfonamide](/img/structure/B4510770.png)
